molecular formula C23H31N3O2S B2994137 1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea CAS No. 1235105-95-9

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea

Cat. No.: B2994137
CAS No.: 1235105-95-9
M. Wt: 413.58
InChI Key: RQFMYKBUDUOMMS-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxybenzyl group, a methylthio-substituted benzyl group, and a piperidinylmethyl urea moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative through the reaction of piperidine with an appropriate benzyl halide under basic conditions.

    Introduction of the Methoxybenzyl Group: The piperidine intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxybenzyl group.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea moiety, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Methoxybenzyl)-3-(benzyl)piperidin-4-yl)methyl)urea
  • **1-(4-Methoxybenzyl)-3-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)urea

Uniqueness

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-28-21-9-7-18(8-10-21)15-24-23(27)25-16-19-11-13-26(14-12-19)17-20-5-3-4-6-22(20)29-2/h3-10,19H,11-17H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFMYKBUDUOMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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